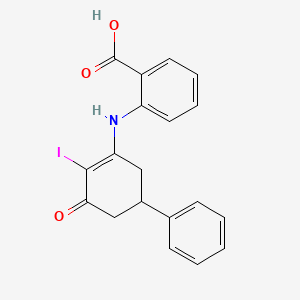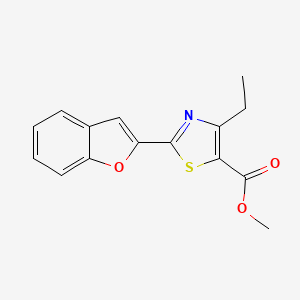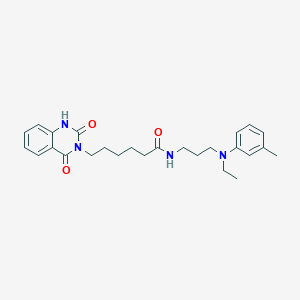![molecular formula C15H16F6N2OS B2704639 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1209600-08-7](/img/structure/B2704639.png)
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as BTT-1023, is a small molecule inhibitor of the immune checkpoint protein, ICOS. It has been developed as a potential therapeutic agent for the treatment of autoimmune diseases and cancer.
作用機序
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the immune checkpoint protein, ICOS, which is expressed on activated T cells. ICOS plays a critical role in the activation and proliferation of T cells. By inhibiting ICOS, this compound can reduce the activation and proliferation of T cells, leading to a reduction in autoimmune disease symptoms and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as IL-17 and IFN-gamma, by T cells. In vivo studies have shown that this compound can reduce the infiltration of T cells into target tissues, leading to a reduction in tissue damage in autoimmune diseases. In addition, this compound has been shown to enhance the activity of other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4, in preclinical models of cancer.
実験室実験の利点と制限
One of the advantages of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for ICOS, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials.
将来の方向性
There are several future directions for the development of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide. One direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Another direction is the combination of this compound with other immune checkpoint inhibitors to enhance their efficacy in cancer treatment. Finally, the development of novel ICOS inhibitors with improved pharmacokinetic properties may lead to the development of more potent and effective therapies for autoimmune diseases and cancer.
In conclusion, this compound is a promising small molecule inhibitor of the immune checkpoint protein, ICOS, with potential therapeutic applications in autoimmune diseases and cancer. Its specificity for ICOS and favorable safety profile make it an attractive candidate for clinical development, and ongoing research will continue to explore its potential in these disease areas.
合成法
The synthesis of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, including the synthesis of the pyridine ring, the introduction of the cyclohexyl and trifluoromethyl groups, and the addition of the methylsulfanyl group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro studies have shown that this compound inhibits the activation and proliferation of T cells, which are important players in the pathogenesis of autoimmune diseases and cancer. In vivo studies have demonstrated that this compound can reduce the severity of autoimmune disease symptoms and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F6N2OS/c1-25-13-11(3-2-4-22-13)12(24)23-10-6-8(14(16,17)18)5-9(7-10)15(19,20)21/h2-4,8-10H,5-7H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJCVZHXVTVCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CC(CC(C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2704556.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2704558.png)


![2-Chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2704564.png)
![4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2704566.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2704567.png)
![N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B2704568.png)



![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)
![1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2704577.png)